1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 5-propan-2-ylsulfanylpentoxy group. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like aluminum chloride and optimized reaction conditions (temperature, pressure, and solvent choice) are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their function.
Comparison with Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
1-tert-butyl-2-methylbenzene: Contains a methyl group in addition to the tert-butyl group.
Uniqueness: 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both the tert-butyl and 5-propan-2-ylsulfanylpentoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30OS/c1-15(2)20-14-10-6-9-13-19-17-12-8-7-11-16(17)18(3,4)5/h7-8,11-12,15H,6,9-10,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFPGYFNWWMWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC=C1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.